
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine is a compound that combines two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as L-tartaric acid, and 2,5-dimethylpiperazine. L-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant. 2,5-dimethylpiperazine is a derivative of piperazine, a heterocyclic organic compound that is used in various pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine involves the reaction of L-tartaric acid with 2,5-dimethylpiperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high purity and yield. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine has various scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-tartaric acid: A naturally occurring organic acid with similar chemical properties.
2,5-dimethylpiperazine: A derivative of piperazine with similar structural features.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine is unique due to its combination of two distinct chemical entities, each contributing to its overall properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
133-34-6 |
|---|---|
Formule moléculaire |
C6H14N2.C4H6O6 C10H20N2O6 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,5-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.C4H6O6/c1-5-3-8-6(2)4-7-5;5-1(3(7)8)2(6)4(9)10/h5-8H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
ZAPZHGJRFPDJEQ-LREBCSMRSA-N |
SMILES isomérique |
CC1CNC(CN1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1CNC(CN1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



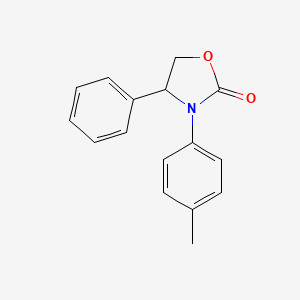

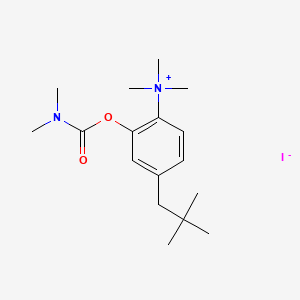
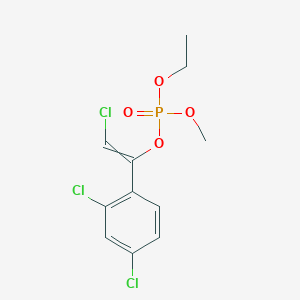
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
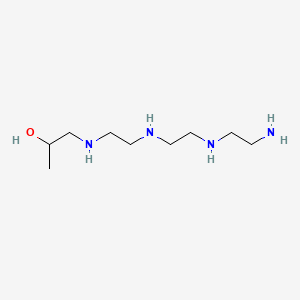


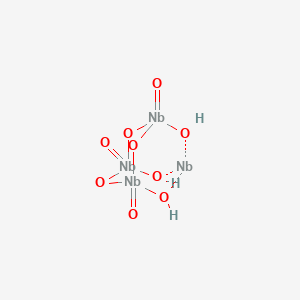
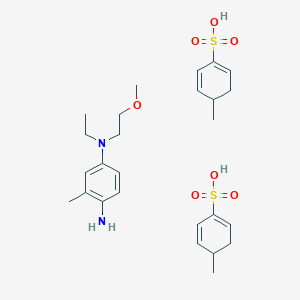


![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
